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Compound of Interest

Compound Name: 2-Methylisoborneol

Cat. No.: B165400

2-Methylisoborneol (MIB) is a naturally occurring organic compound with a distinct earthy or

musty taste and odor.[1][2] It is a primary cause of taste and odor complaints in drinking water
worldwide.[1][2] The human sensory system is exceptionally sensitive to 2-MIB, with detection
thresholds at the nanogram per liter (ng/L) or parts per trillion (ppt) level. These thresholds can
be influenced by factors such as water temperature and the presence of other substances like
chlorine.[3]

The following table summarizes the reported taste and odor threshold concentrations for 2-MIB
in water from various studies. It is important to note that variations in methodology, panelist
sensitivity, and water matrix can contribute to the range of reported values.

Threshold
Parameter _ Methodology Reference/Notes
Concentration (ng/L)

0.002 - 0.02 pg/L (2 -

Odor Threshold Not Specified
20 ng/L)
Odor Threshold 5-10 Not Specified
Taste and Odor B
4-20 ngL-1 Not Specified
Threshold
Olfactory Threshold in Flavor Profile Analysis
] 0.30 - 0.59 ng/kg
Fish (FPA)
Odor Complaint Level <10 ng/L Not Specified
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Experimental Protocols for Sensory Analysis

The determination of taste and odor thresholds for compounds like 2-MIB relies on
standardized sensory analysis methods. The two primary methods employed are the Threshold
Odor Number (TON) test and Flavor Profile Analysis (FPA).

Threshold Odor Number (TON) Test

The TON test is a semi-quantitative method used to determine the extent to which a water
sample must be diluted with odor-free water for the odor to be just detectable. The standard
method for this test is outlined in Standard Methods for the Examination of Water and
Wastewater, 2150 B.

Methodology:

Sample Preparation: A sample of the water to be tested is collected in a clean, odor-free
glass container.

o Panel Selection: A panel of trained sensory analysts is assembled.

 Dilution Series: A series of dilutions of the sample water is prepared using odor-free water.
The dilutions are typically geometric, for example, 1:1, 1.2, 1:4, 1:8, and so on.

e Presentation: The diluted samples, along with a blank of odor-free water, are presented to
the panelists in identical, odor-free glass flasks, heated to a specific temperature (often 40-
60°C) to enhance the volatility of the odorants.

o Evaluation: Each panelist sniffs the headspace of each flask, starting with the most dilute
sample, and identifies the flask in which an odor is first detected.

o Calculation: The TON is calculated as the ratio of the total volume of the diluted sample to
the volume of the original sample in that dilution. For example, if the odor is first detected in
a dilution containing 50 mL of the original sample in a total volume of 200 mL, the TON is
200/50 = 4.

Flavor Profile Analysis (FPA)
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Flavor Profile Analysis is a descriptive sensory analysis method that provides more detailed
information than the TON test. It identifies the specific taste and odor characteristics of a
sample and quantifies their intensities. The standard method is detailed in Standard Methods
for the Examination of Water and Wastewater, 2170.

Methodology:

Panel Training: A small panel of 4-6 individuals is extensively trained to recognize and scale
the intensity of a wide range of tastes and odors relevant to drinking water. This involves the
use of chemical reference standards at various concentrations to establish a common
language and intensity scale among panelists.

Sample Preparation and Presentation: Water samples are presented to the panelists at a
standardized temperature, typically 25°C for taste and 45°C for odor. Samples are served in
clean, covered, odor-free glass or plastic containers.

Individual Evaluation: Each panelist independently evaluates the sample, first for odor
(orthonasal perception) and then for taste and flavor (retronasal perception). They record the
identifiable taste and odor descriptors (e.g., earthy, musty, chlorinous) and assign an
intensity rating to each on a predefined scale (e.g., a 7-point or 12-point scale).

Group Discussion and Consensus: After individual evaluations, the panel leader facilitates a
discussion among the panelists to reach a consensus on the descriptive terms and their
intensities for the sample. This collaborative approach helps to refine the analysis and
ensure consistency.

Data Analysis: The final flavor profile consists of the agreed-upon descriptors and their
average intensity ratings.

Signaling Pathways for 2-Methylisoborneol
Perception

The perception of 2-MIB's characteristic "earthy" flavor is a complex process involving both the
olfactory (smell) and, to a lesser extent, the gustatory (taste) systems. The primary mode of
perception is through the sense of smell, particularly retronasal olfaction, where volatile
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compounds from the mouth travel to the olfactory receptors in the nasal cavity during
exhalation.

Olfactory Signaling Pathway

Recent research has identified a specific human olfactory receptor that is responsive to 2-MIB.
e Receptor: The human olfactory receptor OR3A4 has been shown to be activated by 2-MIB.

e Mechanism: When 2-MIB molecules, inhaled either directly through the nose (orthonasal) or
from the mouth during eating or drinking (retronasal), bind to the OR3A4 receptors on the
cilia of olfactory sensory neurons in the nasal epithelium, it triggers a signaling cascade. This
cascade involves the activation of a G-protein (Gaolf), which in turn activates adenylyl
cyclase, leading to an increase in intracellular cyclic AMP (CAMP). This increase in CAMP
opens cyclic nucleotide-gated ion channels, causing a depolarization of the neuron and the
generation of an action potential. This signal is then transmitted to the olfactory bulb in the
brain and subsequently to higher cortical areas for processing and perception of the "earthy"
odor.

Taste Perception

Currently, there is no scientific evidence to suggest that 2-MIB directly activates any of the five
basic taste receptors (sweet, sour, salty, bitter, umami). The sensation of "taste" associated
with 2-MIB is largely attributed to retronasal olfaction. The volatile 2-MIB molecules are
released in the mouth and travel to the olfactory epithelium via the nasopharynx, where they
are detected by the olfactory receptors, creating the perception of an "earthy" flavor.

Visualizations

The following diagrams illustrate the experimental workflow for Flavor Profile Analysis and the
signaling pathway for 2-MIB odor perception.
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Caption: Workflow for Flavor Profile Analysis (FPA).
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Caption: Olfactory signaling pathway for 2-MIB perception.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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